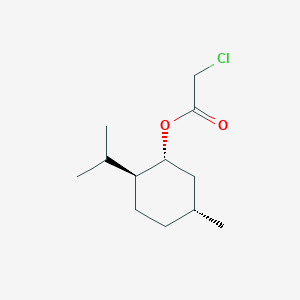
Menthyl 2-chloroacetate
Overview
Description
Menthyl 2-chloroacetate is a chemical compound with the molecular formula C12H21ClO2. It is a derivative of cyclohexane, featuring a chloroacetate ester functional group. This compound is known for its applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menthyl 2-chloroacetate typically involves the esterification of [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] with chloroacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Menthyl 2-chloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and chloroacetic acid.
Substitution: The chlorine atom in the chloroacetate group can be substituted with nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] and chloroacetic acid.
Substitution: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] derivatives with substituted nucleophiles.
Reduction: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol].
Scientific Research Applications
Menthyl 2-chloroacetate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticonvulsant activity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Menthyl 2-chloroacetate involves its interaction with biological molecules through its ester and chloroacetate functional groups. The ester group can undergo hydrolysis, releasing the active alcohol and chloroacetic acid, which can further interact with cellular components. The chloroacetate group can participate in substitution reactions, modifying biological molecules and potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol]: The alcohol precursor to the ester.
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate: Similar ester without the chlorine atom.
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-bromoacetate: Similar ester with a bromine atom instead of chlorine.
Uniqueness
Menthyl 2-chloroacetate is unique due to its specific combination of a cyclohexane ring, a chloroacetate ester group, and its stereochemistry. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033676 | |
| Record name | (+/-)-Menthyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-88-3 | |
| Record name | Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27994-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Menthyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is (±)-menthyl chloroacetate of interest in organic chemistry?
A1: (±)-Menthyl chloroacetate serves as a valuable starting material for synthesizing optically active compounds. Its chiral nature, derived from the naturally occurring menthol isomers, makes it useful in asymmetric synthesis and resolution of enantiomers. [, , ]
Q2: How can optically pure (-)-menthol be obtained from a mixture of (±)-menthol isomers?
A2: A common method involves synthesizing (±)-menthyl chloroacetate from the (±)-menthol mixture. The desired diastereomer, (-)-menthyl chloroacetate, often exhibits different physical properties like melting point and solubility compared to other isomers. This allows for its isolation via techniques like cooling crystallization. Subsequent hydrolysis of the isolated (-)-menthyl chloroacetate yields optically pure (-)-menthol. []
Q3: What are the advantages of using (±)-menthyl chloroacetate for microbial resolution compared to (±)-menthyl acetate?
A3: Research indicates that microorganisms, specifically Pseudomonas sp., hydrolyze (±)-menthyl chloroacetate more efficiently than (±)-menthyl acetate. [, ] This faster hydrolysis rate translates to a more efficient process for resolving enantiomers, making (±)-menthyl chloroacetate the preferred substrate in such biocatalytic applications.
Q4: Beyond resolution, what other applications does (±)-menthyl chloroacetate have?
A4: (±)-Menthyl chloroacetate, particularly the (SP)-l-menthyl o-anisyl-(phenyl)phosphinylacetate derivative, acts as a key intermediate in the enantiodivergent synthesis of both enantiomers of P-stereogenic phosphine oxides, including the important chiral ligand PAMPO. [] This highlights its versatility in constructing complex chiral molecules relevant to asymmetric catalysis.
Q5: Have any studies explored the insecticidal properties of menthyl esters like (±)-menthyl chloroacetate?
A5: Yes, research has investigated the insecticidal activity of various menthol derivatives, including menthyl chloroacetate. [] Notably, menthyl chloroacetate, alongside menthyl dichloroacetate and menthyl cinnamate, exhibited enhanced mosquitocidal activity compared to the parent compound L-menthone. This suggests potential applications in developing novel mosquito control agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


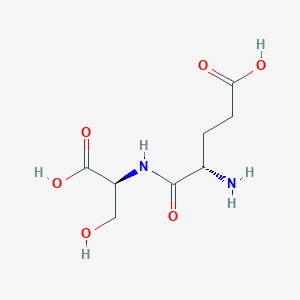
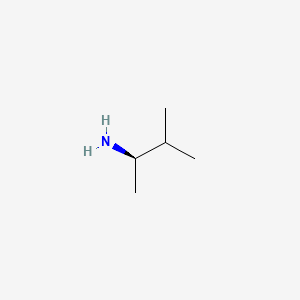
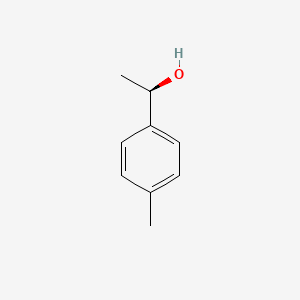
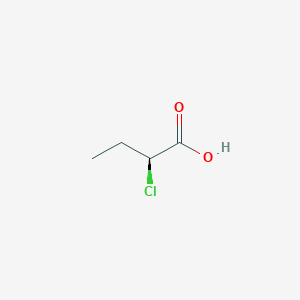

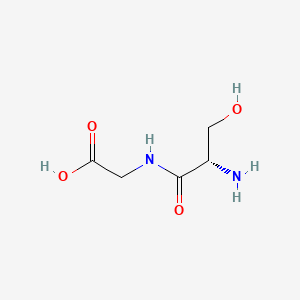
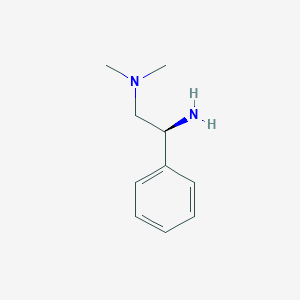
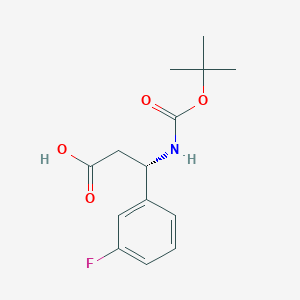
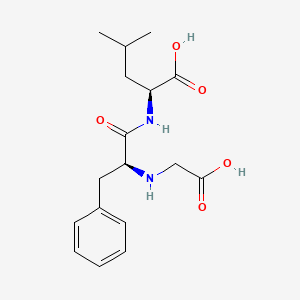

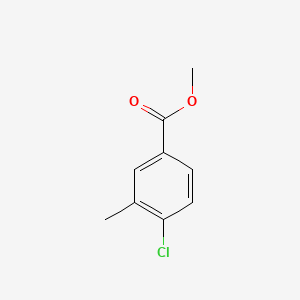
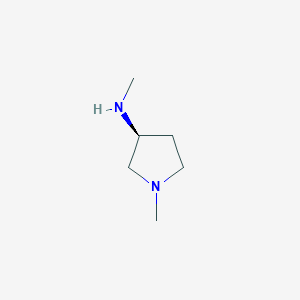
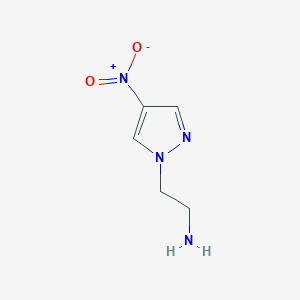
![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1353350.png)
